molecular formula C14H16N2O2S B2546059 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1396868-20-4

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2546059
CAS No.: 1396868-20-4
M. Wt: 276.35
InChI Key: CXONFEWDKXBATH-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features both phenoxyethyl and thiophenylmethyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:

    Preparation of 2-Phenoxyethanol: This can be synthesized by the reaction of phenol with ethylene oxide in the presence of a base.

    Preparation of Thiophen-3-ylmethyl Isocyanate: This can be synthesized by the reaction of thiophen-3-ylmethylamine with phosgene or a phosgene substitute.

    Formation of this compound: The final step involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate under controlled conditions, typically in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxyethyl derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenoxyethyl and thiophenylmethyl groups can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with the thiophenylmethyl group attached at a different position.

    1-(2-Phenoxyethyl)-3-(furan-3-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea is unique due to the specific positioning of the thiophenylmethyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of compounds with specific desired properties.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(16-10-12-6-9-19-11-12)15-7-8-18-13-4-2-1-3-5-13/h1-6,9,11H,7-8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXONFEWDKXBATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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